molecular formula C18H25NO6S B562017 (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt CAS No. 93853-04-4

(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt

Cat. No.: B562017
CAS No.: 93853-04-4
M. Wt: 383.459
InChI Key: YLWMFGZOMMEAOU-UHFFFAOYSA-N
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Description

(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt is a chiral compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an amino group, an ethoxyphenoxy group, a hydroxy group, and a phenyl group. The methanesulfonate salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the appropriate phenol and epoxide compounds.

    Reaction Conditions: The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium carbonate.

    Formation of Intermediate: The phenol reacts with the epoxide to form an intermediate compound.

    Amination: The intermediate undergoes amination to introduce the amino group.

    Hydrolysis: Hydrolysis of the intermediate compound results in the formation of the final product.

    Salt Formation: The final product is then converted into its methanesulfonate salt form by reacting with methanesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethoxyphenoxy group can undergo substitution reactions with various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are typical.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

    Hydrolysis: Formation of phenol and amine derivatives.

Scientific Research Applications

(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The ethoxyphenoxy and phenyl groups contribute to its hydrophobic interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-hydroxy-1-(4-nitrobenzoyloxy)-3-phenylpropane
  • (2RS,3RS)-3-(2-Ethoxyphenoxy)-3-phenylpropene-1,2-epoxide
  • (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

Uniqueness

(2RS,3RS)-1-Amino-3-(2-ethoxyphenoxy)-2-hydroxy-3-phenylpropane Methanesulfonate Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonate salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3.CH4O3S/c1-2-20-15-10-6-7-11-16(15)21-17(14(19)12-18)13-8-4-3-5-9-13;1-5(2,3)4/h3-11,14,17,19H,2,12,18H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWMFGZOMMEAOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CN)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675581
Record name Methanesulfonic acid--3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93853-04-4
Record name Methanesulfonic acid--3-amino-1-(2-ethoxyphenoxy)-1-phenylpropan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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